molecular formula C24H14N2 B13078205 Tribenzo[a,c,h]phenazine CAS No. 215-29-2

Tribenzo[a,c,h]phenazine

Cat. No.: B13078205
CAS No.: 215-29-2
M. Wt: 330.4 g/mol
InChI Key: MAOGUGQCDLRFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tribenzo[a,c,h]phenazine is a polycyclic aromatic hydrocarbon with a complex structure consisting of three benzene rings fused to a phenazine core. This compound is known for its unique electronic properties and has garnered interest in various fields of scientific research, including organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribenzo[a,c,h]phenazine can be synthesized through several methods. One common approach involves the palladium-catalyzed C–N bond-forming amination reaction. This method has been employed to synthesize various derivatives of this compound, yielding good results . The reaction typically involves the use of palladium catalysts, amines, and appropriate solvents under controlled conditions to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring safety and environmental compliance during the production process.

Chemical Reactions Analysis

Types of Reactions

Tribenzo[a,c,h]phenazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the molecule.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives.

Scientific Research Applications

Tribenzo[a,c,h]phenazine has several scientific research applications:

Mechanism of Action

The mechanism of action of tribenzo[a,c,h]phenazine involves its interaction with molecular targets and pathways within cells. Its electronic properties allow it to participate in charge transfer processes, making it useful in electronic applications. In biological systems, it can interact with cellular components, potentially disrupting normal cellular functions and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tribenzo[a,c,h]phenazine is unique due to its specific arrangement of benzene rings and phenazine core, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for electronic applications.

Properties

CAS No.

215-29-2

Molecular Formula

C24H14N2

Molecular Weight

330.4 g/mol

IUPAC Name

15,26-diazahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21,23-tridecaene

InChI

InChI=1S/C24H14N2/c1-2-8-16-15(7-1)13-14-21-22(16)26-24-20-12-6-4-10-18(20)17-9-3-5-11-19(17)23(24)25-21/h1-14H

InChI Key

MAOGUGQCDLRFTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C4C5=CC=CC=C5C6=CC=CC=C6C4=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.